3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Lipophilicity Physicochemical properties Drug design

Select 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid for lead optimization where methoxy or unsubstituted analogs fail. The para-trifluoromethoxy group delivers a +0.35 Hammett σₚ and increases XLogP by ~1.1–1.2 units, directly addressing poor BBB penetration. Available in racemic form and as (R)- and (S)-enantiomers, eliminating chiral resolution steps. Ideal for β-peptide foldamer design and one-pot library synthesis. Order research-grade material with 97% purity today.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
CAS No. 213192-56-4
Cat. No. B1304560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid
CAS213192-56-4
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
InChIKeyCMNPXOOSNAGXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid (CAS 213192-56-4) – Structural and Physicochemical Baseline for Procurement


3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (CAS 213192-56-4) is a fluorinated β-amino acid derivative characterized by a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring, an amino group at the β-carbon, and a carboxylic acid moiety [1]. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of β-peptides and as a structural motif in enzyme inhibitors, owing to the unique electronic and lipophilic profile conferred by the -OCF₃ substituent [2]. Its molecular formula is C₁₀H₁₀F₃NO₃ with a molecular weight of 249.19 g/mol, and it is commercially available in racemic form as well as single enantiomers for stereoselective applications .

Why Closely Related β-Amino Acids Cannot Substitute for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid (CAS 213192-56-4)


The presence of the trifluoromethoxy group in 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid imparts distinct physicochemical and electronic properties that are not replicated by unsubstituted, methoxy, or mono-fluorinated analogs. The -OCF₃ group exhibits a strong electron-withdrawing inductive effect (Hammett σₚ = +0.35) combined with weak π-donation, resulting in a unique polarization of the aromatic ring that influences binding interactions and metabolic stability [1]. Moreover, the enhanced lipophilicity (XLogP3 = -0.2) compared to other para-substituted β-amino acids alters membrane permeability and distribution, making this compound a non-interchangeable building block in drug discovery programs targeting specific pharmacokinetic profiles [2]. The following evidence quantifies these differences against the closest structural analogs.

Quantitative Evidence for Differentiation of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid (CAS 213192-56-4) from Structural Analogs


Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted and Mono-Fluorinated Analogs

The trifluoromethoxy-substituted compound exhibits a calculated XLogP3 value of -0.2, which is significantly higher (more lipophilic) than that of the unsubstituted phenyl analog (XLogP3 = -1.4) and the 4-fluoro analog (XLogP3 = -1.3) [1][2]. This difference of 1.1-1.2 log units corresponds to an approximately 12-15 fold increase in partition coefficient, indicating a substantial shift in hydrophobicity that can influence membrane permeability and binding to hydrophobic protein pockets.

Lipophilicity Physicochemical properties Drug design

Strong Electron-Withdrawing Effect (Hammett σₚ) Compared to Methoxy and Hydrogen Substituents

The trifluoromethoxy group has a Hammett substituent constant σₚ of +0.35, indicating a moderate electron-withdrawing effect that is absent in the unsubstituted analog (σₚ = 0) and opposite in sign to the electron-donating methoxy group (σₚ = -0.27) [1]. This electronic modulation of the aromatic ring affects the pKa of the amino group and can alter binding affinity to biological targets that rely on π-π stacking or charge-transfer interactions.

Electronic effects Structure-activity relationship Medicinal chemistry

Availability of Both Racemate and Single Enantiomers for Stereochemical Control

The compound is commercially available as the racemate (CAS 213192-56-4) with purities ≥95% as well as the individual (S)-enantiomer (CAS 1228560-97-1) and (R)-enantiomer (CAS 712321-33-0) . In contrast, the unsubstituted phenyl analog is predominantly offered as the racemate, with limited commercial availability of single enantiomers at comparable scale.

Chiral building block Stereoselective synthesis Procurement

Unique Synthetic Utility in One-Pot 3-Amino-3-arylpropionic Acid Libraries

A one-pot synthetic protocol for 3-amino-3-arylpropionic acids includes the trifluoromethoxy-substituted variant among 21 synthesized derivatives, demonstrating its compatibility with high-throughput library production . This contrasts with more sensitive or synthetically challenging analogs that may require multi-step protection-deprotection sequences.

Synthetic methodology Library synthesis β-Amino acid

Recommended Procurement and Research Applications for 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid (CAS 213192-56-4)


Lead Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

When a lead series exhibits poor blood-brain barrier (BBB) penetration due to low lipophilicity, replacement of a methoxy or unsubstituted phenyl β-amino acid moiety with the 4-trifluoromethoxy analog can increase XLogP by approximately 1.1-1.2 units, potentially improving passive diffusion [1]. This strategy has been validated in norepinephrine reuptake inhibitor programs where trifluoromethoxy substitution contributed to improved potency and selectivity [2].

Synthesis of β-Peptides with Altered Conformational and Electronic Properties

The electron-withdrawing nature of the -OCF₃ group (σₚ = +0.35) can be exploited to tune the helical propensity and binding characteristics of β-peptide foldamers, providing a distinct electronic environment not achievable with alkyl or methoxy substituents [1]. This enables the design of peptidomimetics with unique interactions at protein-protein interfaces.

Chiral Pool Synthesis for Enantiopure Pharmaceuticals

The availability of both (R)- and (S)-enantiomers of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid allows for divergent synthesis of enantiopure drug candidates without the need for chiral resolution [2]. This is particularly valuable in the development of single-enantiomer β-blockers or enzyme inhibitors where stereochemistry is critical for activity.

Parallel Synthesis of β-Amino Acid Libraries via One-Pot Methodology

Incorporate the trifluoromethoxy-substituted building block into one-pot synthetic protocols to generate diverse 3-amino-3-arylpropionic acid libraries for high-throughput screening against novel biological targets . The robust one-pot conditions accommodate the -OCF₃ group, enabling rapid analog generation.

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